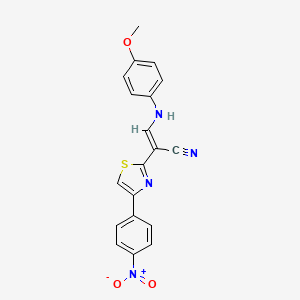

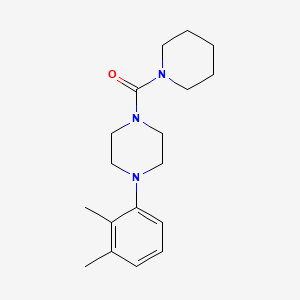

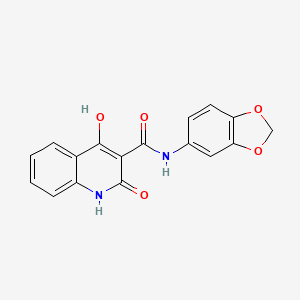

4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone, also known as MDPBP, is a synthetic cathinone that has gained attention in recent years due to its potential use as a recreational drug. However, little is known about its chemical properties, synthesis methods, and scientific research applications.

科学的研究の応用

Solid-state Structures and Solvatochromism

The study of N-substituted Michler's ketones, including derivatives related to 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone, reveals insights into solvatochromism and solid-state structures. Solvatochromic properties are analyzed in terms of the Kamlet−Taft linear solvation energy relationship, highlighting the significance of solvent dipolarity/polarizability and hydrogen bond acidity on UV/Vis band shifts. The solid-state structures of certain derivatives have been determined, enhancing understanding of molecular interactions and properties (Spange et al., 2002).

Solid Phase Synthesis and Photoinitiation Systems

Research into piperazine derivatives used in solid phase synthesis and as components in the amine-ketone photocoinitiation system highlights their versatility. Piperazine provides a cleavable enamine linker for ketone attachment, compatible with anion chemistry (Hird et al., 1997). In photoinitiation systems, piperazine derivatives demonstrate varied efficacy as photoinitiators, with studies on their mechanism of action providing valuable insights (Wu et al., 1991).

Synthetic Methodologies and Chemical Transformations

Advancements in synthetic methodologies using piperazine and related ketones have been significant. The chemoselective alkylation of keto aldehydes with dialkylzincs, catalyzed by amino alcohol or diamine, demonstrates efficient synthesis of hydroxy ketones (Soai et al., 1989). Metal-catalyzed ring expansion-carbonylation reactions provide a regioselective synthesis of piperidinones, showcasing notable cobalt and/or ruthenium carbonyl catalysis (Wang & Alper, 1992).

Applications in Drug Discovery and Development

Piperazine derivatives, including this compound, find applications in drug discovery and development. The synthesis of saturated spirocyclic N-heterocycles using stannyl amine protocol (SnAP) reagents with ketones highlights their value as scaffolds in pharmaceuticals (Siau & Bode, 2014).

特性

IUPAC Name |

[4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-15-7-6-8-17(16(15)2)19-11-13-21(14-12-19)18(22)20-9-4-3-5-10-20/h6-8H,3-5,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDAUOSCESSTHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329485 |

Source

|

| Record name | [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

501104-54-7 |

Source

|

| Record name | [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-isopropyl-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2782364.png)

![4-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2782365.png)

![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2782366.png)

![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)

![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)

![Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2782383.png)